molecular formula C15H15Cl2NO2S2 B4628965 2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

Cat. No. B4628965
M. Wt: 376.3 g/mol
InChI Key: MRHYNYPPGMLDOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multi-step chemical reactions that often start from substituted benzenesulfonamides. For instance, derivatives of benzenesulfonamide have been synthesized through reactions involving chlorosulfonation, coupling with aminoguanidines, or interaction with appropriate phenylglyoxal hydrate in glacial acetic acid (Żołnowska et al., 2016). These methods highlight the versatility in the synthetic approaches for creating sulfonamide-based compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by X-ray crystallography, revealing intricate details such as hydrogen bonding and molecular chains. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide demonstrated π–π interactions and a three-dimensional network formed by hydrogen-bonding interactions (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, leading to the formation of novel structures. For example, the cascade synthesis involving benzenesulfonamide derivatives and thiourea under specific conditions resulted in the formation of thiazole derivatives, showcasing the reactivity of these compounds (Rozentsveig et al., 2011).

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Compounds bearing the benzenesulfonamide moiety, including derivatives related to 2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, have been synthesized and evaluated for their antimicrobial, anti-HIV, anticancer, and anti-inflammatory activities. These compounds are synthesized through various chemical reactions, involving chlorosulfonation and interactions with different reagents to produce molecules with significant biological activities (Zareef, Iqbal, Ahmed, Zaidi, Arfan, Shafique, Al-Masoudi, 2006); (Miura, Tsuda, Satoh, Pivsa‐Art, Nomura, 1998).

Enzyme Inhibition and Anticancer Potential

  • Novel benzenesulfonamide derivatives have been developed and tested for their ability to inhibit enzymes and cancer cell proliferation. These derivatives include molecules designed to target specific enzymes or cancer cells, demonstrating potential therapeutic applications in treating various diseases (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpınar, Özsavcı, Şener, Kaushik-Basu, Basu, Talele, 2013).

Synthetic Applications and Chemical Properties

  • The chemical properties and synthetic applications of benzenesulfonamide derivatives are explored through studies on metalation, cross-coupling reactions, and the formation of novel heterocyclic compounds. These studies provide insights into the versatility of sulfonamide compounds in synthetic organic chemistry and their potential use in designing new materials and pharmaceuticals (Familoni, 2002).

Molecular Structure and Characterization

  • Research on the molecular structure and characterization of sulfonamide derivatives, including X-ray crystallography and spectroscopic analyses, contributes to understanding these compounds' chemical behavior and potential interactions in biological systems. These studies assist in the rational design of molecules with desired biological activities and physicochemical properties (Rublova, Zarychta, Olijnyk, Mykhalichko, 2017).

properties

IUPAC Name

2,5-dichloro-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S2/c1-11-2-5-13(6-3-11)21-9-8-18-22(19,20)15-10-12(16)4-7-14(15)17/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHYNYPPGMLDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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